

An In-Depth Technical Guide to 2-(Hydroxymethyl)pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093

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Introduction: Decoding a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.^{[1][2]} Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular design. This guide focuses on a specific, highly functionalized derivative: 2-(Hydroxymethyl)pyridine-4-carbonitrile. While commonly referred to as **2-(Hydroxymethyl)isonicotinonitrile**, its formal IUPAC name provides a clearer structural definition.^{[3][4]}

This molecule, identified by CAS Number 51454-63-8, incorporates three key functional groups onto a pyridine ring: a hydroxymethyl group at the 2-position, a nitrile group at the 4-position, and the pyridine nitrogen itself.^[4] This trifecta of reactivity makes it an exceptionally valuable intermediate for synthesizing complex molecular architectures. The hydroxymethyl group offers a handle for oxidation, esterification, or etherification; the nitrile can be hydrolyzed, reduced, or used in cycloadditions; and the pyridine nitrogen provides a site for coordination and influences the ring's electronic character.^[5]

This technical guide offers an in-depth exploration of 2-(Hydroxymethyl)pyridine-4-carbonitrile, intended for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind its synthesis, characterization, and application, providing a field-proven perspective on leveraging this compound's full potential.

I. Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The compound in focus is systematically named according to IUPAC rules, which provides an unambiguous description of its molecular structure.

IUPAC Name: 2-(hydroxymethyl)pyridine-4-carbonitrile[3]

Common Synonyms:

- 2-(Hydroxymethyl)isonicotinonitrile[3]
- 4-Cyano-2-hydroxymethylpyridine[3]
- 4-Cyano-pyridine-2-methanol[3]

Key Identifiers:

- CAS Number: 51454-63-8
- Molecular Formula: C₇H₆N₂O[4]
- Molecular Weight: 134.14 g/mol [4]

Physicochemical Data Summary

A compound's physical properties are critical for its handling, reaction setup, and purification. The table below summarizes the key physicochemical data for 2-(Hydroxymethyl)pyridine-4-carbonitrile.

Property	Value	Source
IUPAC Name	2-(hydroxymethyl)pyridine-4-carbonitrile	PubChem[3]
CAS Number	51454-63-8	Biosynth
Molecular Formula	C ₇ H ₆ N ₂ O	Molbase[4]
Molecular Weight	134.138 g/mol	Molbase[4]
InChIKey	MMVBJOBTOMJNHE-UHFFFAOYSA-N	Molbase[4]

Note: Experimental data on properties like melting point, boiling point, and solubility are not widely published. Researchers should perform their own characterization upon synthesis or acquisition.

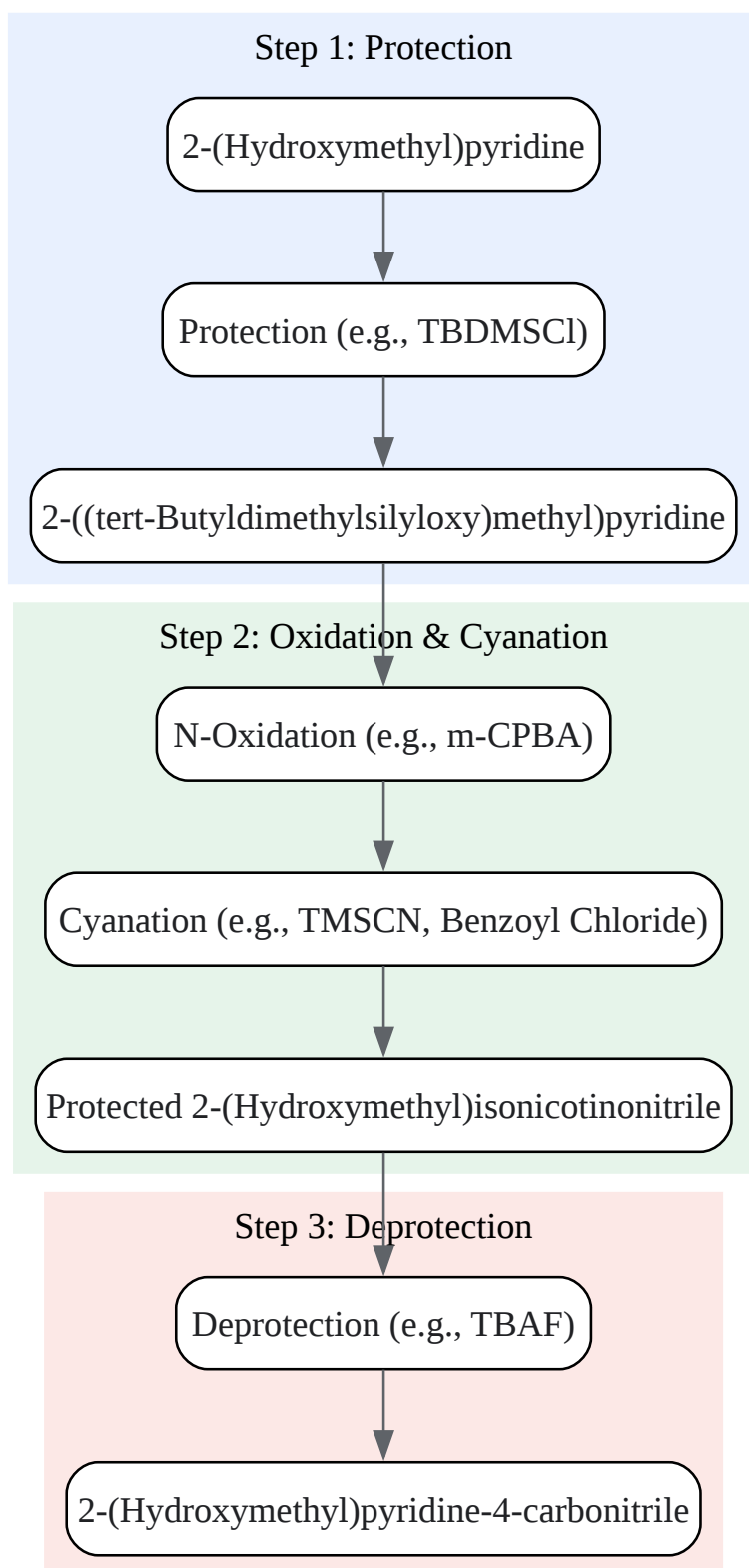
II. Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines, particularly those with multiple functional groups, is a central challenge in organic chemistry. The methods employed often require careful control of reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions. While a specific, documented synthesis for 2-(Hydroxymethyl)pyridine-4-carbonitrile is not readily available in peer-reviewed literature, we can infer logical synthetic pathways based on established pyridine chemistry.

A common strategy for producing cyanopyridines is through the ammoxidation of the corresponding methylpyridine (picoline).[6] However, the presence of the hydroxymethyl group complicates this direct approach. A more plausible strategy involves a multi-step synthesis starting from a pre-functionalized pyridine ring.

Proposed Synthetic Workflow

A logical, though hypothetical, workflow would involve protecting the hydroxymethyl group, introducing the nitrile, and then deprotecting. This approach ensures the sensitive alcohol functionality does not interfere with the cyanation step.



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Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)pyridine-4-carbonitrile.

Expert Rationale for the Proposed Pathway:

- **Protection:** The primary alcohol of the starting material, 2-(Hydroxymethyl)pyridine, is nucleophilic and slightly acidic. It could interfere with reagents used in later steps. Protecting it as a silyl ether (e.g., TBDMS) is a standard, robust strategy. Silyl ethers are stable to a wide range of non-acidic conditions but are easily removed.
- **N-Oxidation and Cyanation:** Introducing a substituent at the 4-position of a pyridine ring can be challenging. A common and effective method is the Reissert-Henze reaction. This involves first activating the pyridine ring by forming the N-oxide. The N-oxide is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an acylating agent like benzoyl chloride. This regioselectively installs the cyano group at the 4-position.
- **Deprotection:** The final step is the removal of the silyl protecting group. This is typically achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF), which selectively cleaves the Si-O bond without affecting the nitrile or hydroxymethyl groups.

This self-validating protocol ensures that each step sets up the subsequent transformation for high efficiency and minimizes the potential for side-product formation.

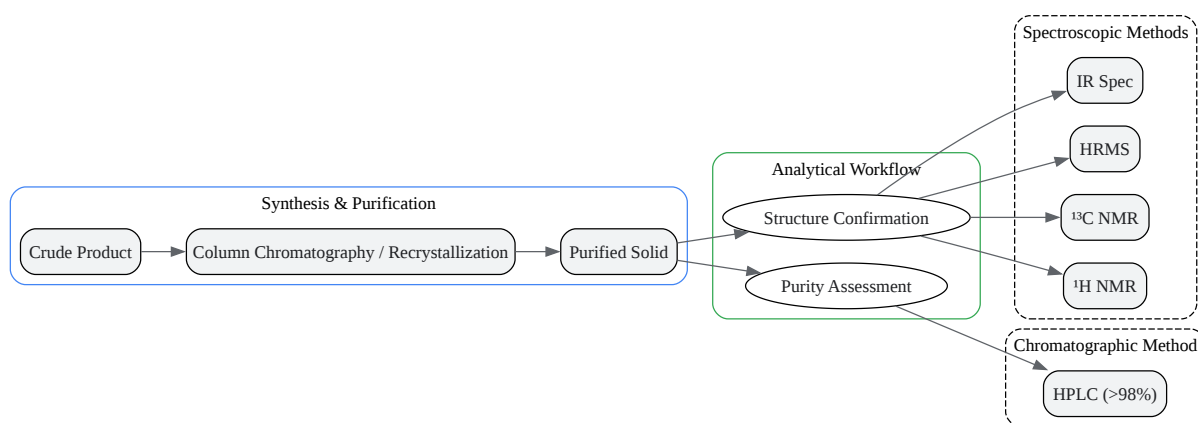
III. Analytical Characterization

Unambiguous characterization of the final compound is critical for its use in any research or development setting. A combination of spectroscopic and chromatographic methods should be employed.

Key Analytical Techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Will confirm the presence of the hydroxymethyl protons ($-\text{CH}_2-$ and $-\text{OH}$), as well as the three distinct aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will verify the 2,4-substitution pattern.
 - ^{13}C NMR: Will show the characteristic signals for the nitrile carbon (around 115-120 ppm), the hydroxymethyl carbon (around 60-65 ppm), and the carbons of the pyridine ring.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (134.138) and thus the elemental composition ($C_7H_6N_2O$).^[4]
- Infrared (IR) Spectroscopy: A strong, sharp absorption band around $2220-2240\text{ cm}^{-1}$ will provide definitive evidence of the nitrile ($C\equiv N$) functional group. A broad absorption in the region of $3200-3500\text{ cm}^{-1}$ will indicate the presence of the hydroxyl ($-OH$) group.
- High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound. A reverse-phase method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or TFA) should be developed to separate the final product from any starting materials or byproducts.



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Caption: Self-validating analytical workflow for synthesized compounds.

IV. Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Hydroxymethyl)pyridine-4-carbonitrile lies in its role as a versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs). The pyridine core is a well-established pharmacophore, and the dual functionality of this specific derivative allows for diverse chemical elaborations.^{[1][5]}

Role as a Key Intermediate:

Pyridine derivatives are crucial in the development of drugs across various therapeutic areas.^{[2][7]} For instance, the related compound 2-(Hydroxymethyl)pyridine is a key intermediate in the synthesis of Neratinib, a tyrosine kinase inhibitor used in oncology.^[7] The structural motifs present in 2-(Hydroxymethyl)pyridine-4-carbonitrile make it an attractive starting point for developing novel kinase inhibitors, antiviral agents, and other targeted therapies.

- **Kinase Inhibitors:** The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases. The hydroxymethyl and nitrile groups can be modified to extend into other regions of the binding site, improving potency and selectivity.
- **Antiviral Agents:** Recent research has identified gem-dimethyl-hydroxymethylpyridine derivatives as potent non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase.^{[8][9]} This highlights the potential of the hydroxymethylpyridine scaffold in developing new antiviral treatments.
- **Bioisosteric Replacement:** The cyanopyridine moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, helping to modulate a drug candidate's physicochemical properties like solubility, lipophilicity, and metabolic stability.^[10]

The strategic incorporation of this intermediate allows medicinal chemists to rapidly generate libraries of complex molecules for screening, accelerating the drug discovery process.

V. Conclusion

2-(Hydroxymethyl)pyridine-4-carbonitrile is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, confirmed by its IUPAC name, and its versatile functional groups provide a robust platform for the synthesis

of novel molecular entities. Understanding its synthesis from a mechanistic perspective, coupled with a rigorous analytical characterization workflow, ensures the reliability and reproducibility required for drug development. As the demand for new and more effective therapeutics continues to grow, the importance of versatile and highly functionalized building blocks like 2-(Hydroxymethyl)pyridine-4-carbonitrile will only increase, solidifying its place in the medicinal chemist's toolbox.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Hydroxymethyl)pyridine-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590093#iupac-name-for-2-hydroxymethyl-isonicotinonitrile]

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